molecular formula C19H19N3O3 B8490534 Z-D-Trp-NH2

Z-D-Trp-NH2

Cat. No.: B8490534
M. Wt: 337.4 g/mol
InChI Key: GGRKLCWXRBTPLH-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Trp-NH2 is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group of D-tryptophanamide. The Z group enhances stability during peptide synthesis by preventing undesired side reactions, while the D-configuration confers resistance to enzymatic degradation compared to its L-enantiomer. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate D-tryptophan residues into peptides, which are critical for designing metabolically stable analogs with tailored bioactivity .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

benzyl N-[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)/t17-/m1/s1

InChI Key

GGRKLCWXRBTPLH-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Attributes :

  • Chemical Formula : C₁₉H₁₉N₃O₃ (estimated, including Z group).
  • Molecular Weight : ~337.4 g/mol.
  • Functional Groups: Z-protected α-amino group, indole side chain (tryptophan), and C-terminal amide.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Z-D-Trp-NH2 with structurally related compounds:

Compound Structure/Modification Molecular Weight (g/mol) Solubility Stability
This compound Z-protected α-amino, D-configuration ~337.4 Low water solubility; soluble in organic solvents (e.g., DMF, DCM) High (Z group resists proteolysis)
H-D-Trp-NH2 Unprotected α-amino, D-configuration ~217.2 Moderate in DMSO Low (prone to enzymatic cleavage)
H-L-Trp-NH2·HCl Unprotected α-amino, L-configuration (HCl salt) 239.7 Soluble in DMSO Moderate (HCl salt enhances stability)
CTP-NH2 (D-Trp-containing peptide) Cyclic peptide: D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 ~1058.2 Water-soluble (peptide nature) High (cyclic structure and D-residues)

Key Observations :

  • Z Protection : The Z group in this compound reduces aqueous solubility but significantly improves stability, making it preferable for SPPS. In contrast, unprotected analogs like H-D-Trp-NH2 are more soluble but less stable .
  • Stereochemistry : D-configuration in this compound and CTP-NH2 enhances metabolic stability compared to L-forms, which are more susceptible to proteases .
  • Applications : While this compound serves as a building block in peptide synthesis, CTP-NH2 is a bioactive peptide with mu-opioid antagonist activity due to its conformational rigidity and D-Trp placement .

Stability and Handling

  • This compound : Requires storage at -20°C in anhydrous solvents to prevent Z-group hydrolysis.
  • H-L-Trp-NH2·HCl : Stable at -20°C but sensitive to freeze-thaw cycles; aqueous solutions degrade rapidly .
  • CTP-NH2: Long-term stability in lyophilized form due to disulfide bonds (from Pen residue) and D-amino acids .

Research Findings and Data Gaps

  • Limited direct studies on this compound are available in the provided evidence, but its properties can be inferred from analogs. For example, the Z group’s role in stabilizing intermediates is well-documented in SPPS literature .
  • CTP-NH2’s NMR-derived conformation highlights the importance of D-Trp in peptide bioactivity, suggesting similar advantages for this compound in designed peptides .

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